(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
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Overview
Description
The compound (2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE: undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperature, pressure, and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
(2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of pyrrolo[3,2-c]carbazole and other organic compounds.
Dichloroaniline: Aniline derivatives used in the production of dyes and herbicides.
Heparinoid: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(2E)-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE: stands out due to its unique structure, which combines a pyrido[1,2-a]pyrimidine core with a chlorophenoxy group and a morpholine-4-carbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H17ClN4O4 |
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Molecular Weight |
436.8 g/mol |
IUPAC Name |
(E)-3-[2-(2-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C22H17ClN4O4/c23-17-5-1-2-6-18(17)31-20-16(22(29)27-8-4-3-7-19(27)25-20)13-15(14-24)21(28)26-9-11-30-12-10-26/h1-8,13H,9-12H2/b15-13+ |
InChI Key |
JQLHMGPMOHQWRW-FYWRMAATSA-N |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4Cl)/C#N |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
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